molecular formula C14H11BrN4O2S B11968351 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11968351
M. Wt: 379.23 g/mol
InChI Key: XZDQJYCTNSTUGI-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a unique structure that combines a triazole ring, a furan ring, and a brominated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and reactivity.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring and the Schiff base are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the brominated methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.

Properties

Molecular Formula

C14H11BrN4O2S

Molecular Weight

379.23 g/mol

IUPAC Name

4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11BrN4O2S/c1-20-11-5-4-9(7-10(11)15)8-16-19-13(17-18-14(19)22)12-3-2-6-21-12/h2-8H,1H3,(H,18,22)/b16-8+

InChI Key

XZDQJYCTNSTUGI-LZYBPNLTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.